tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate
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Overview
Description
tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound that features a tert-butyl group, an amino group, and a pentafluoropentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the esterification of the corresponding amino acid with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide in the presence of suitable catalysts.
Reduction: Reduction reactions can be carried out using sodium borohydride to convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide and tetrabutylammonium iodide.
Reduction: Sodium borohydride.
Substitution: Various alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino acid esters.
Scientific Research Applications
tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through binding interactions . The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl(S)-2-amino-4,4,5,5,5-pentafluoropentanoate is unique due to its combination of a tert-butyl group, an amino group, and a pentafluoropentanoate moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H14F5NO2 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4,4,5,5,5-pentafluoropentanoate |
InChI |
InChI=1S/C9H14F5NO2/c1-7(2,3)17-6(16)5(15)4-8(10,11)9(12,13)14/h5H,4,15H2,1-3H3/t5-/m0/s1 |
InChI Key |
UQFNNYKTBXYIJD-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(C(F)(F)F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
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